3,3-Bis(((2-ethylhexyl)oxy)methyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Bis(((2-ethylhexyl)oxy)methyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thieno[3,4-b][1,4]dioxepine core, which is a fused heterocyclic system, and two 2-ethylhexyl groups attached via ether linkages. Its structure imparts significant stability and solubility, making it a valuable candidate for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(((2-ethylhexyl)oxy)methyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine typically involves the following steps:
Formation of the Thieno[3,4-b][1,4]dioxepine Core: This step involves the cyclization of appropriate precursors under controlled conditions. Commonly, a dioxepine derivative is reacted with a thiophene derivative in the presence of a catalyst.
Attachment of 2-Ethylhexyl Groups: The next step involves the etherification of the core structure with 2-ethylhexyl bromide or a similar reagent. This reaction is typically carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. This often involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalyst Optimization: Employing more efficient catalysts to speed up the reaction and reduce by-products.
Purification Techniques: Using advanced purification methods such as column chromatography and recrystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3,3-Bis(((2-ethylhexyl)oxy)methyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thieno[3,4-b][1,4]dioxepine derivatives.
Substitution: Various substituted thieno[3,4-b][1,4]dioxepine derivatives depending on the nucleophile used.
Scientific Research Applications
3,3-Bis(((2-ethylhexyl)oxy)methyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its stability and solubility.
Industry: Utilized in the production of advanced materials such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism by which 3,3-Bis(((2-ethylhexyl)oxy)methyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine exerts its effects depends on its application:
In Organic Synthesis: Acts as a versatile intermediate that can undergo various chemical transformations.
In Biological Systems: May interact with cellular components, disrupting normal cellular functions and leading to antimicrobial or anticancer effects.
In Industrial Applications: Functions as a component in materials that require specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
3,4-Ethylenedioxythiophene (EDOT): A structurally similar compound used in the synthesis of conductive polymers.
2,5-Di(2-ethylhexyl)thiophene: Another compound with 2-ethylhexyl groups, used in organic electronics.
Uniqueness
3,3-Bis(((2-ethylhexyl)oxy)methyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine is unique due to its combination of a thieno[3,4-b][1,4]dioxepine core and two 2-ethylhexyl groups, which provide enhanced solubility and stability compared to similar compounds. This makes it particularly valuable in applications requiring these properties, such as in the development of advanced materials and pharmaceuticals.
Properties
Molecular Formula |
C25H44O4S |
---|---|
Molecular Weight |
440.7 g/mol |
IUPAC Name |
3,3-bis(2-ethylhexoxymethyl)-2,4-dihydrothieno[3,4-b][1,4]dioxepine |
InChI |
InChI=1S/C25H44O4S/c1-5-9-11-21(7-3)13-26-17-25(18-27-14-22(8-4)12-10-6-2)19-28-23-15-30-16-24(23)29-20-25/h15-16,21-22H,5-14,17-20H2,1-4H3 |
InChI Key |
YYKZOERQHDYCMV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COCC1(COC2=CSC=C2OC1)COCC(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.